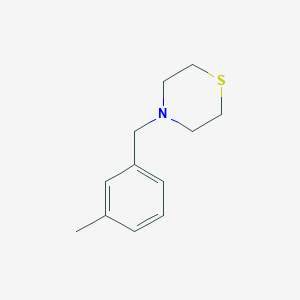

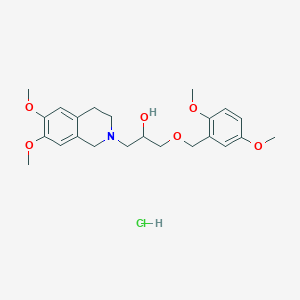

![molecular formula C14H12ClNO2 B2994334 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol CAS No. 1993618-86-2](/img/structure/B2994334.png)

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl)phenol (2-CMP) is an organic compound belonging to the class of phenols, which are aromatic compounds containing a hydroxyl group (-OH) attached to an aromatic ring. 2-CMP is a colorless solid at room temperature, and it is soluble in water, ethanol, and acetone. 2-CMP is an important chemical compound in the field of synthetic organic chemistry, as it has a wide range of applications in pharmaceuticals, industrial chemicals, and agricultural chemicals.

Applications De Recherche Scientifique

Antibacterial and Antioxidant Activities

Research has indicated that certain substituted salicylaldimines, including compounds similar to "2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol," exhibit significant antibacterial and antioxidant activities. These compounds have been synthesized and characterized, showing promise against multi-drug resistance Gram-positive and Gram-negative organisms. The presence of methoxy groups, in particular, has been associated with enhanced activities, suggesting the importance of electron-donating groups in these compounds (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Molecular Structure and Properties

Studies on related compounds have also delved into their molecular structures, revealing insights into their assembly and stabilization mechanisms. For instance, research on group IIB coordination compounds containing similar ligands has provided further understanding of π-stacking and hydrogen bonding in metallosupramolecular assembly (Hajiashrafi, Zekriazadeh, Flanagan, kia, Bauzá, Frontera, & Senge, 2019).

Anticancer Activity

Some compounds with a similar structure have been investigated for their anticancer activity, particularly against breast cancer cells. One study focused on a Schiff base compound synthesized from vanillin and p-anisidin, testing its stability and efficacy in inhibiting T47D breast cancer cells. Although the IC50 value suggested weak activity, it highlights the potential of these compounds in cancer research (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

Antioxidant Activity

Further research into Schiff base compounds, including those derived from 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, has demonstrated significant antioxidant activity. These studies involve the synthesis, characterization, and evaluation of antioxidant properties, providing a foundation for potential therapeutic applications (Kusumaningrum, Hanapi, Ningsih, Ani Nafiah, & Nadhiroh, 2021).

Schiff Bases as Corrosion Inhibitors

Additionally, Schiff bases similar to "this compound" have been investigated for their role as corrosion inhibitors for steel in acidic solutions. Studies have found that these compounds can significantly reduce corrosion rates, with their efficiency correlated to molecular structure and electronic properties (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Propriétés

IUPAC Name |

2-[(5-chloro-2-methoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-14-7-6-11(15)8-12(14)16-9-10-4-2-3-5-13(10)17/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHMMUNOYOZEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=CC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

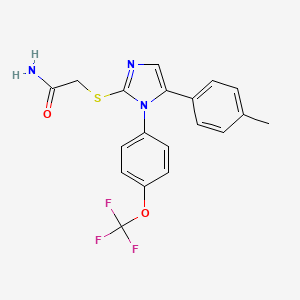

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)

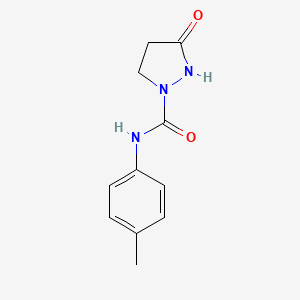

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)

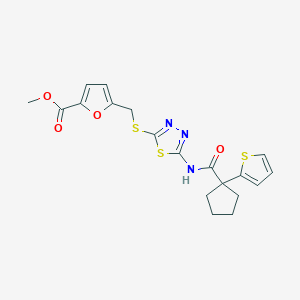

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994259.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)

![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)